

Chiral Center and Enantiomers of Mandipropamid

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Compound Focus: Mandipropamid

CAS No.: 374726-62-2

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Mandipropamid is a chiral molecule because it contains **one chiral carbon atom**, leading to a pair of enantiomers: **R-(-)-mandipropamid** and **S-(+)-mandipropamid** [1] [2]. The technical material used in commercial products is typically a **racemate**, meaning it consists of an equimolar (1:1) mixture of these two enantiomers [2].

Analytical Enantioseparation Protocol

A core requirement for studying enantioselective fate is a reliable chiral analytical method. The following protocol, adapted from published methodologies, details the separation and determination of **mandipropamid** enantiomers.

- **Instrumentation:** Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) [3].
- **Analytical Column:** A chiral stationary phase column, such as a **Daicel Chiralcel OZ-3R** (150 × 2.1 mm, 3 µm particle size) or a **Lux Cellulose-2** column [4] [3].
- **Sample Preparation (for vegetable matrices):**
 - **Extraction:** Homogenized vegetable samples are extracted with **acetonitrile (ACN) containing 1% acetic acid (AA)** via vortex extraction [4].
 - **Purification:** The extract is purified using a combination of dispersive solid-phase extraction (d-SPE) sorbents, typically **primary secondary amine (PSA), octadecylsilane (C18), and magnesium sulfate (MgSO₄)** to remove co-extracted interferents [4].

- **Filtration:** The purified extract is passed through gravity filter paper and a **0.22 µm nylon syringe filter** prior to instrumental analysis [4].
- **Method Validation:** The aforementioned method has been validated with excellent performance [5]:
 - **Linearity:** $R^2 > 0.99$
 - **Accuracy:** Recovery of 73.8–106%
 - **Precision:** Relative standard deviation (RSD) < 11%
 - **Limit of Quantification (LOQ):** 0.005 mg/kg in water and sediment samples [1].

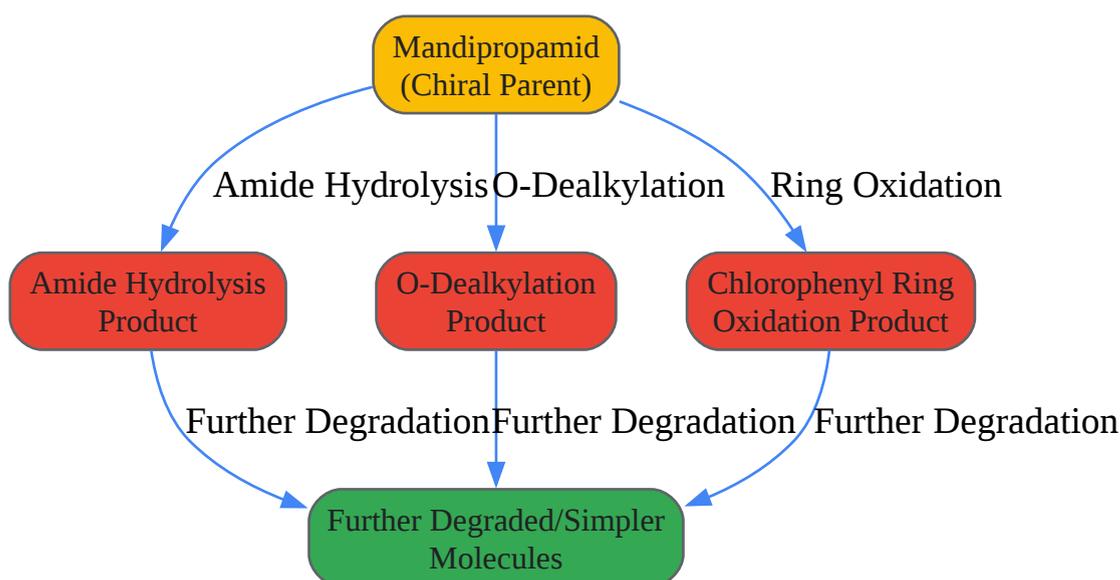
Enantioselective Environmental Fate

The behavior of **mandipropamid** enantiomers is highly enantioselective and depends on the environmental matrix. The table below summarizes key findings on degradation rates.

Matrix	Preferentially Degraded Enantiomer	Half-Life (Degrading Enantiomer)	Study Type
Tomato [5]	R-(-)-mandipropamid	5.0 days (under field conditions)	Field Trial
Chinese Cabbage [5]	R-(-)-mandipropamid	1.8-2.0 days (under field conditions)	Field Trial
Cucumber [5]	S-(+)-mandipropamid	2.4-5.5 days (under field conditions)	Field Trial
Cowpea [5]	S-(+)-mandipropamid	1.6-2.4 days (under field conditions)	Field Trial
Grape [3]	R-(-)-mandipropamid	5.63 days (under field conditions)	Field Trial
Soil (Repeatedly Treated) [6] [7]	R-(-)-mandipropamid	10.2 - 79.2 days	Laboratory Incubation
Water (Yangtze River) [1]	R-(-)-mandipropamid	Not specified	Water-Sediment Microcosm

Matrix	Preferentially Degraded Enantiomer	Half-Life (Degrading Enantiomer)	Study Type
Sediment (Yangtze River) [1]	S-(+)-mandipropamid	Not specified	Water-Sediment Microcosm

The diagram below illustrates the primary degradation pathways of **mandipropamid** in a water-sediment system as identified by LC-TOF/MS/MS analysis [1].



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Microbial Degradation Mechanisms

The preferential degradation of **mandipropamid** enantiomers in soil is driven by specific indigenous microbial communities [6] [7].

- **R-Enantiomer Preference:** Bacterial genera including *Burkholderia*, *Paraburkholderia*, *Hyphomicrobium*, *Methylobacterium*, *Caballeronia*, and *Ralstonia* are associated with the faster degradation of R-(-)-**mandipropamid** [6] [7].
- **S-Enantiomer Preference:** Genera such as *Haliangium*, *Sorangium*, and *Sandaracinus* show a substrate preference for the S-(+)-enantiomer [6] [7].
- **Functional Genes:** Metagenomic analysis (KEGG, BDG database) links the preferential degradation of the R-enantiomer to six microbial metabolic pathways and twelve functional enzyme genes. Key

biodegradation genes (BDGs) identified include **bphA1**, **benA**, **bph**, **p450**, and **ppah**, with hosts primarily in the genera *Burkholderia*, *Paraburkholderia*, *Hyphomicrobium*, and *Methylobacterium* [6] [7].

Implications for Research and Regulation

The enantioselectivity of **mandipropamid** has significant implications:

- **Accurate Risk Assessment:** Environmental fate and toxicity should be evaluated at the enantiomer level, not just for the racemate. The common assumption that enantiomers behave identically is invalid [1].
- **Guiding Agricultural Practice:** Understanding which enantiomer is more active against target pathogens could, in the future, inform the development of enantiopure products with higher efficacy and potentially lower application rates [8].
- **Monitoring and Regulation:** Maximum Residue Limits (MRLs) are currently set for the sum of both enantiomers [9]. Enantioselective monitoring could provide a more refined basis for ensuring food safety.

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To cite this document: Smolecule. [Chiral Center and Enantiomers of Mandipropamid]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b643320#mandipropamid-chiral-center-and-enantiomers>]

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